molecular formula C20H30N2O2 B247409 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No. B247409
M. Wt: 330.5 g/mol
InChI Key: KFJWLROMWAUXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone, also known as A-86929, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. A-86929 belongs to the class of compounds known as dopamine agonists, which are drugs that activate dopamine receptors in the brain.

Mechanism of Action

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone acts as an agonist at dopamine D1 receptors, which are G protein-coupled receptors that activate intracellular signaling pathways. Activation of dopamine D1 receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
Activation of dopamine D1 receptors by 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to increase locomotor activity, enhance working memory, and improve attention. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has also been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region involved in executive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone in lab experiments is its selectivity for dopamine D1 receptors, which allows for more precise manipulation of these receptors. However, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may have off-target effects at high concentrations, which could confound experimental results.

Future Directions

There are several potential future directions for research involving 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may be a useful tool in studying the mechanisms underlying addiction and identifying potential therapeutic targets. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases such as Parkinson's disease. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may be useful in developing new treatments for these diseases by targeting dopamine D1 receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone involves the reaction of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting compound is then purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been extensively studied in the field of neuroscience due to its potential applications in research related to dopamine receptors. Dopamine receptors are involved in a variety of physiological processes such as movement, motivation, and reward. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to selectively activate dopamine D1 receptors, which are involved in motor function, working memory, and attention. This selectivity makes 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone a valuable tool in studying the role of dopamine D1 receptors in these processes.

properties

Product Name

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H30N2O2/c1-17-7-6-8-19(15-17)24-16-20(23)22-13-9-18(10-14-22)21-11-4-2-3-5-12-21/h6-8,15,18H,2-5,9-14,16H2,1H3

InChI Key

KFJWLROMWAUXAI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.